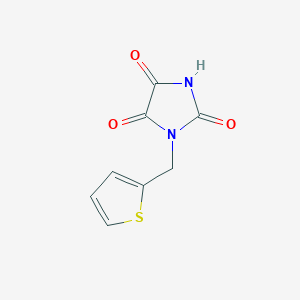

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione

Description

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a heterocyclic compound featuring an imidazolidine-2,4,5-trione core substituted with a thiophen-2-ylmethyl group. This scaffold is structurally related to parabanic acid (imidazolidine-2,4,5-trione), a natural metabolite derived from uric acid oxidation . The compound is part of a broader class of 1,3-disubstituted imidazolidine-2,4,5-triones, which are synthesized via reactions between substituted ureas and oxalyl chloride or diethyl oxalate under catalytic conditions .

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c11-6-7(12)10(8(13)9-6)4-5-2-1-3-14-5/h1-3H,4H2,(H,9,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEJXYMMXQBUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione is a synthetic compound belonging to the imidazolidine family. Its unique structure incorporates a thiophene moiety, which is significant for its biological properties. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.24 g/mol. The compound features an imidazolidine ring with carbonyl functionalities that are crucial for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.24 g/mol |

| Functional Groups | Imidazolidine, Carbonyls |

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can affect signal transduction pathways.

Research has indicated that modifications in the imidazolidine structure can enhance water solubility and alter the potency against specific targets such as soluble epoxide hydrolase (sEH), which plays a role in various physiological processes .

Antimicrobial Properties

This compound has shown promise in antimicrobial studies. Its structural characteristics allow it to interact with microbial enzymes and inhibit growth. For instance, compounds derived from imidazolidine structures have been evaluated against various bacterial strains, demonstrating significant antimicrobial activity.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. Research indicates that derivatives of imidazolidine can induce apoptosis in cancer cells by modulating key signaling pathways. In particular, studies have highlighted the ability of related compounds to arrest cancer cell cycles at critical phases (G2/M), suggesting a mechanism involving tubulin assembly inhibition .

Study on Soluble Epoxide Hydrolase (sEH)

A series of inhibitors containing imidazolidine-2,4,5-trione were synthesized and tested for their inhibitory activity against sEH. The inhibition potency ranged from 0.4 nM to 8.4 μM, indicating that these compounds can effectively modulate enzyme activity related to inflammation and cardiovascular diseases .

Cytotoxicity Assays

In a study evaluating the cytotoxic effects on HT-29 colon cancer cells, derivatives of imidazolidine were found to inhibit cell growth significantly. The most potent compounds exhibited GI50 values as low as 0.04 μM, showcasing their potential for further development as therapeutic agents .

Scientific Research Applications

Unfortunately, the search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione". However, the search results do provide information on imidazolidine-2,4,5-triones and related compounds, which can help infer potential applications.

Imidazolidine-2,4,5-triones as sEH Inhibitors

Imidazolidine-2,4,5-triones and pirimidine-2,4,6-triones have been synthesized and studied as inhibitors of soluble epoxide hydrolase (sEH) . Inhibiting sEH could be beneficial in treating renal, cardiovascular, and neuronal diseases . While less potent than corresponding ureas, imidazolidine-2,4,5-triones offer higher water solubility, which can permit easier formulation . Molecular docking studies suggest new bonds between the triones and the active site of sEH, explaining the observed potency of these compounds .

Modification of Urea Group

The urea group, a common primary pharmacophore in sEH inhibitors, has been modified with imidazolidine-2,4,5-trione or pirimidine-2,4,6-trione groups to improve water solubility and metabolic stability . This modification addresses the limited solubility and bioavailability issues of many synthesized sEH inhibitors, especially concerning the central nervous system (CNS) .

** повышения эффективности лекарств

данные поиска показывают, что имидазолидин-2,4,5-трионы можно использовать в качестве пролекарств для ингибиторов sEH на основе мочевины . трионы обладают улучшенными физическими свойствами, которые могут улучшить их состав как пролекарств, высвобождающих более сильные мочевины .

Synthesis of Related Heterocyclic Compounds

The search results mention the synthesis of various heterocyclic compounds, including 1,3,5-triazepine and benzo[f][1,3,5]triazepine derivatives . These compounds have shown antitumor and insecticidal activities, indicating the potential for imidazolidine-2,4,5-trione derivatives in pharmacological applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazolidine-2,4,5-trione derivatives differ primarily in their substituents at the 1- and 3-positions:

- Compound 3d : 1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione. Features a para-isopropylphenyl group and a fluorinated benzothiazole.

- Compound 3e : 1-(4-Chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione. Substituted with a para-chlorophenyl group.

- Compound 3g : 1-(2,6-Diisopropylphenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione. Contains bulky diisopropylphenyl substituents.

Physicochemical Properties

Lipophilicity (log Kₒw) :

Lipophilicity correlates with membrane permeability. Compound 3g (log Kₒw = 3.2) has higher lipophilicity than 3d (log Kₒw = 2.8), attributed to its diisopropylphenyl group . The thiophene derivative’s log Kₒw is expected to be lower than benzothiazole analogs due to reduced aromaticity.- Melting Points: Compound 3f (4-cyanophenyl): 172–173°C. Compound 3g (2,6-diisopropylphenyl): 165–166°C. The thiophene analog’s melting point is likely lower due to reduced crystallinity compared to planar benzothiazole systems .

Table 1: Comparative Data for Key Imidazolidine-2,4,5-trione Derivatives

Structure-Activity Relationships (SAR)

- Para-Substitution : Maximizes enzyme inhibition by aligning substituents with the active site gorge .

- Electron-Withdrawing Groups : Fluorine or chloro substituents enhance binding via dipole interactions .

- Bulkiness : Diisopropyl groups (3g) improve lipophilicity but may hinder AChE binding, explaining its lower AChE IC₅₀ compared to 3d and 3e .

Q & A

Q. What are the standard synthetic routes for 1-(Thiophen-2-ylmethyl)imidazolidine-2,4,5-trione, and how can reaction efficiency be optimized?

The compound is typically synthesized via substitution reactions involving imidazolidine-2,4,5-trione cores and thiophen-2-ylmethyl halides. For example, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) allows the thiophene moiety to attach to the imidazolidine ring . Optimization involves controlling stoichiometry (1:1 molar ratio of core to halide), reaction temperature (60–80°C), and solvent polarity to minimize side products like over-alkylation. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can structural characterization be performed for this compound, and what analytical techniques are critical?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms substitution patterns (e.g., thiophene orientation relative to the trione ring) .

- NMR spectroscopy : H-NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.4 ppm; imidazolidine NH at δ 10–12 ppm). C-NMR confirms carbonyl carbons (C=O at ~170–180 ppm) .

- IR spectroscopy : Detects carbonyl stretches (1730–1770 cm) and C-S bonds (600–700 cm) .

Q. What preliminary pharmacological screening methods are suitable for assessing bioactivity?

Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase or butyrylcholinesterase) to evaluate potential neuroactivity. IC values are determined via Ellman’s method, comparing inhibition rates to controls. Drug-likeness can be predicted using Lipinski’s Rule of Five, with attention to logP (<5) and hydrogen bond donors/acceptors .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) separates enantiomers using hexane/isopropanol mobile phases. Absolute configuration is confirmed via X-ray crystallography by incorporating heavy atoms (e.g., bromine) into the structure or using anomalous dispersion effects . For example, resolved enantiomers of a fluorinated analog using SHELXL refinement .

Q. What strategies address contradictions in crystallographic data during structure refinement?

Discrepancies in thermal parameters or bond lengths may arise from disorder (e.g., thiophene ring rotation). Use SHELXL’s PART instruction to model disorder, applying occupancy refinement and restraints (e.g., SIMU for similar displacement parameters). High-resolution data (<1.0 Å) and twinning detection (via PLATON’s TWIN check) improve accuracy .

Q. How can structure-activity relationships (SAR) be explored for agrochemical or pharmaceutical applications?

- Functionalization : Introduce substituents (e.g., halogens, nitro groups) to the thiophene or imidazolidine rings to modulate electronic effects. For example, fluorination at the thiophene 5-position enhances enzyme inhibition .

- Bioisosteric replacement : Replace the trione moiety with thiourea or tetrazine to alter metabolic stability .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., cholinesterases), guided by crystallographic data from analogs .

Q. What methodological challenges arise in spectroscopic analysis of tautomeric forms?

The trione ring can exhibit keto-enol tautomerism, complicating NMR interpretation. Use variable-temperature H-NMR (e.g., 25–100°C) to observe tautomeric exchange. Dynamic NMR simulations (e.g., MestReNova’s DNMR module) calculate equilibrium constants and activation energies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.